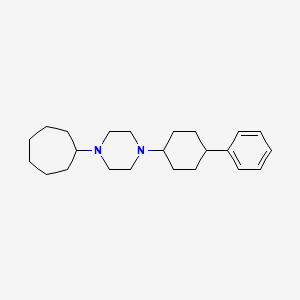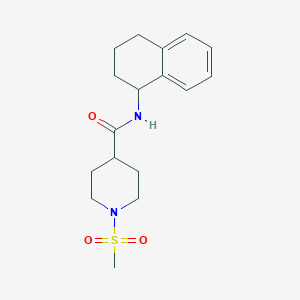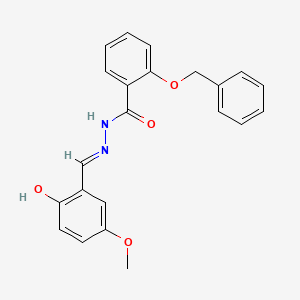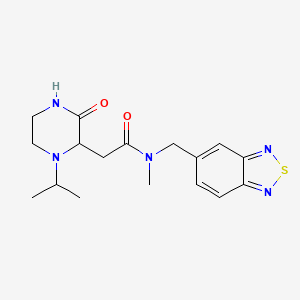
1-cycloheptyl-4-(4-phenylcyclohexyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cycloheptyl-4-(4-phenylcyclohexyl)piperazine (4-CP-PCT) is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential use in scientific research due to its unique properties and mechanism of action.
Applications De Recherche Scientifique
1-cycloheptyl-4-(4-phenylcyclohexyl)piperazine has been studied for its potential use in various scientific research fields such as neuroscience, pharmacology, and toxicology. It has been found to exhibit a unique profile of pharmacological activity, including affinity for serotonin receptors, dopamine receptors, and sigma receptors. This makes it a promising candidate for the development of new drugs for the treatment of various neurological and psychiatric disorders.
Mécanisme D'action
The exact mechanism of action of 1-cycloheptyl-4-(4-phenylcyclohexyl)piperazine is not fully understood. However, it is believed to act as a partial agonist at serotonin receptors, particularly at the 5-HT1A and 5-HT2A subtypes. It also exhibits affinity for sigma receptors and has been shown to modulate dopamine release in the brain. These actions may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce a range of biochemical and physiological effects in the body. It has been found to increase serotonin and dopamine levels in the brain, which may contribute to its potential antidepressant and anxiolytic effects. It has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. Additionally, it has been found to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-cycloheptyl-4-(4-phenylcyclohexyl)piperazine is its unique profile of pharmacological activity, which makes it a promising candidate for the development of new drugs. It also has a relatively low toxicity profile, which makes it safe for use in lab experiments. However, one limitation is that it is a relatively new compound, and more research is needed to fully understand its potential therapeutic effects and mechanism of action.
Orientations Futures
There are several future directions for research on 1-cycloheptyl-4-(4-phenylcyclohexyl)piperazine. One area of interest is its potential use in the treatment of depression and anxiety disorders. It may also have potential as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, more research is needed to fully understand its mechanism of action and potential side effects. Overall, this compound is a promising compound for scientific research, and further studies may lead to the development of new drugs for the treatment of various neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of 1-cycloheptyl-4-(4-phenylcyclohexyl)piperazine involves the reaction of 1-cycloheptylpiperazine with 4-phenylcyclohexanone in the presence of a reducing agent such as sodium borohydride. The reaction takes place under mild conditions and results in the formation of this compound with high yield and purity.
Propriétés
IUPAC Name |
1-cycloheptyl-4-(4-phenylcyclohexyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2/c1-2-7-11-22(10-6-1)24-16-18-25(19-17-24)23-14-12-21(13-15-23)20-8-4-3-5-9-20/h3-5,8-9,21-23H,1-2,6-7,10-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNLWENARCLAEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCN(CC2)C3CCC(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6125797.png)


![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-thiophenecarboxamide](/img/structure/B6125817.png)
![N-(3-methoxypropyl)-6-[4-(4-pyridinyl)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6125825.png)
![N-(2-fluorophenyl)-N'-(5-{[(3-methylbenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B6125831.png)
![methyl 1-[2-hydroxy-3-(3-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenoxy)propyl]-4-piperidinecarboxylate](/img/structure/B6125832.png)

![2-(4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperazinyl)ethanol](/img/structure/B6125843.png)
![3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N'-phenylpropanohydrazide](/img/structure/B6125845.png)
![5-[(benzylthio)methyl]-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B6125853.png)
![(6-methoxy-2-naphthyl){1-[(1-oxido-3-pyridinyl)carbonyl]-3-piperidinyl}methanone](/img/structure/B6125867.png)

![2-[4-(7-chloro-2-quinoxalinyl)-1-methyl-2-piperazinyl]ethanol](/img/structure/B6125887.png)